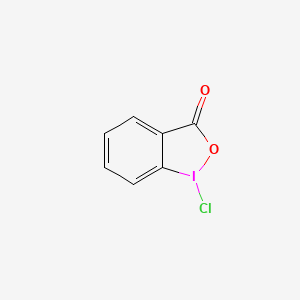

1-chloro-1,2-benziodoxol-3(1H)-one

Description

Properties

IUPAC Name |

1-chloro-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-9-6-4-2-1-3-5(6)7(10)11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZMFYQLHGJKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307532 | |

| Record name | 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59457-26-0 | |

| Record name | 1-Chloro-3H-1,2-benziodoxol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59457-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 191950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059457260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC191950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-chloro-1,2-benziodoxol-3(1H)-one chemical properties

An In-Depth Technical Guide to 1-Chloro-1,2-benziodoxol-3(1H)-one: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound, a cyclic hypervalent iodine(III) reagent, has emerged as a formidable tool in contemporary organic synthesis. Initially discovered in the mid-20th century, its synthetic utility has been revitalized, establishing it as a highly efficient, stable, and recyclable reagent for electrophilic chlorination.[1][2] Unlike many traditional chlorinating agents that suffer from instability, toxicity, or poor selectivity, this compound offers a mild and robust alternative, amenable to a wide array of substrates including sensitive heterocycles and complex pharmaceuticals.[1][3] This guide provides a comprehensive overview of its chemical properties, details its synthesis and recyclability, and explores its primary applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a white to off-white powder.[4] Its defining feature is the hypervalent iodine atom integrated into a five-membered ring structure, which confers exceptional stability compared to acyclic analogues like iodobenzene dichloride.[1] This unique cyclic framework is crucial to its reactivity and stability, preventing the decomposition pathways that plague many other hypervalent iodine compounds.[1] The reagent is air- and moisture-stable, and differential scanning calorimetry (DSC) has shown no thermal events below 150 °C, highlighting its thermal robustness.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59457-26-0 | [4][5][6][7][8] |

| Molecular Formula | C₇H₄ClIO₂ | [5][7][8] |

| Molecular Weight | 282.46 g/mol | [4][5][6][7][8] |

| Appearance | Powder | [4][8] |

| IUPAC Name | 1-chloro-1λ³,2-benziodoxol-3-one | [5] |

| SMILES String | ClI1OC(C2=CC=CC=C21)=O | [4][8] |

| InChI Key | XSZMFYQLHGJKKD-UHFFFAOYSA-N | [4][8] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4][7][8] |

Synthesis and Recyclability: A Sustainable Approach

A significant advantage of this compound is its straightforward preparation from readily available starting materials and, crucially, the recyclability of its byproduct.[1][9]

Synthesis Protocol

The reagent can be prepared on a large scale in high yield from 2-iodobenzoic acid. A safe and efficient method involves the oxidation and chlorination of 2-iodobenzoic acid using an inexpensive chlorinating agent like sodium chlorite in dilute hydrochloric acid.[9]

Experimental Protocol: Preparation from 2-Iodobenzoic Acid [9]

-

Charging the Flask: To a flask equipped with a magnetic stirrer, add 2-iodobenzoic acid.

-

Adding Reagents: Add dilute hydrochloric acid to the flask.

-

Oxidation/Chlorination: Slowly add a solution of sodium chlorite to the stirred suspension at room temperature. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete (e.g., as monitored by TLC).

-

Isolation: The product, being a solid, will precipitate out of the aqueous solution.

-

Purification: Collect the solid by filtration, wash with water to remove salts, and dry under vacuum to afford this compound in high purity and yield (e.g., 94%).[9]

The Recyclability Workflow

In its applications, such as electrophilic chlorination, the hypervalent iodine(III) center is reduced back to an iodine(I) species, releasing 2-iodobenzoic acid as the primary byproduct.[1] This byproduct can be easily recovered after the reaction workup, typically through extraction or column chromatography, and then reused to synthesize fresh reagent. This creates a sustainable and atom-economical synthetic cycle.

Caption: Synthesis and Recycling Workflow of the Reagent.

Core Application: Electrophilic Chlorination

The primary utility of this compound is as a superior electrophilic chlorinating agent. It overcomes the limitations of many common reagents.[1] For instance, N-chlorosuccinimide (NCS) often exhibits low reactivity, while gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) can provide poor regioselectivity and pose significant handling hazards.[1] This reagent provides a balance of high reactivity and excellent stability.[1][3]

Mechanistic Rationale

The I-Cl bond is polarized, making the chlorine atom electrophilic. The reaction proceeds via a classic electrophilic aromatic substitution pathway. The iodine center acts as an excellent leaving group, facilitated by the stability of the resulting 2-iodobenzoate moiety.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]

- 5. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 59457-26-0|this compound|BLD Pharm [bldpharm.com]

- 8. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]

- 9. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]

The Core Mechanism of 1-Chloro-1,2-benziodoxol-3(1H)-one: An In-Depth Technical Guide

Introduction: Unveiling a Versatile Hypervalent Iodine(III) Reagent

In the landscape of modern synthetic organic chemistry, the quest for efficient, selective, and environmentally benign reagents is paramount. Among the arsenal of oxidative tools available to the discerning chemist, hypervalent iodine compounds have carved a significant niche, offering reactivity profiles that often parallel those of transition metals without the associated toxicity and disposal concerns.[1][2] Within this class of reagents, 1-chloro-1,2-benziodoxol-3(1H)-one has emerged as a particularly stable and versatile reagent.[1][3][4] Its unique cyclic structure not only imparts enhanced stability compared to its acyclic counterparts but also fine-tunes its reactivity for a range of powerful transformations.[3]

This technical guide provides an in-depth exploration of the core mechanisms of action of this compound. We will dissect its role as a potent electrophilic chlorinating agent for aromatic and heteroaromatic systems and as a recyclable terminal oxidant in catalytic alcohol oxidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this reagent's reactivity to leverage its full potential in complex molecule synthesis.

Pillar 1: The Foundation of Reactivity - Hypervalent Iodine Chemistry

The reactivity of this compound is rooted in the fundamental principles of hypervalent iodine chemistry. The iodine(III) center is highly electrophilic and participates in reactions that are conceptually similar to those of transition metal complexes, primarily involving ligand exchange and reductive elimination pathways.[3] The cyclic benziodoxolone framework imposes a geometric constraint that influences the stability and reactivity of the iodine center.

The key to its function lies in the inherent instability of the hypervalent state and the thermodynamic driving force to return to the more stable iodosoarene state. This transition is achieved through the transfer of one of its ligands (in this case, the chloride) to a substrate, followed by the reductive elimination of 2-iodobenzoic acid, a recyclable byproduct.[1][3][4]

Pillar 2: Electrophilic Chlorination of Arenes and Heterocycles

One of the primary applications of this compound is the direct and efficient electrophilic chlorination of a wide array of aromatic and heteroaromatic compounds.[1][3][4][5] This method offers a significant advantage over traditional chlorinating agents, which often suffer from issues of toxicity, instability, and poor regioselectivity.[1]

The Mechanistic Pathway

The electrophilic chlorination is believed to proceed through a direct chlorine transfer mechanism. The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic chlorine atom of the reagent. This concerted or near-concerted process leads to the formation of a chlorinated product and the reduced 2-iodobenzoic acid.

Caption: Proposed mechanism for electrophilic chlorination.

Causality in Experimental Design: The choice of an appropriate solvent is crucial for this transformation. Polar aprotic solvents like DMF are often employed to facilitate the interaction between the polar reagent and the aromatic substrate.[1] The reaction typically proceeds at room temperature, highlighting the mildness of the reagent.[1]

Experimental Protocol: Chlorination of a Heterocycle

The following is a representative protocol for the chlorination of a nitrogen-containing heterocycle, demonstrating the practical application of this methodology.[1][3]

Materials:

-

Substituted Heterocycle (e.g., indole derivative)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the heterocycle (1.0 mmol) in anhydrous DMF (5 mL) is added this compound (1.2 mmol).

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired chlorinated heterocycle.

Pillar 3: Recyclable Oxidant in TEMPO-Catalyzed Alcohol Oxidation

Beyond chlorination, this compound serves as an efficient and recyclable terminal oxidant in the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation of alcohols to aldehydes and ketones.[6] This system provides a green alternative to many traditional oxidation protocols that utilize stoichiometric amounts of heavy metal oxidants.

The Catalytic Cycle

The catalytic cycle is initiated by the oxidation of the TEMPO radical to the highly reactive N-oxoammonium ion by this compound. The N-oxoammonium ion then oxidizes the alcohol to the corresponding carbonyl compound, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is subsequently re-oxidized by another molecule of the hypervalent iodine reagent to complete the catalytic cycle.

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Self-Validating System: The recyclability of the 2-iodobenzoic acid byproduct is a key feature of this system's trustworthiness and sustainability.[1][3] After the reaction, the byproduct can be easily recovered and re-oxidized to regenerate the starting hypervalent iodine reagent.

Experimental Protocol: TEMPO-Catalyzed Oxidation of a Primary Alcohol

The following protocol outlines a general procedure for the oxidation of a primary alcohol to an aldehyde.[6]

Materials:

-

Primary Alcohol

-

This compound

-

TEMPO

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) and TEMPO (0.05 mmol) in DCM (10 mL) at 0 °C is added this compound (1.1 mmol) in one portion.

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄ and filtered.

-

The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the pure aldehyde.

Quantitative Data Summary

While comprehensive kinetic data is not extensively published, the following table summarizes typical yields for representative transformations, demonstrating the high efficiency of this compound.

| Application | Substrate Example | Product | Yield (%) | Reference |

| Electrophilic Chlorination | Indole | 3-Chloroindole | 95 | [3] |

| Electrophilic Chlorination | Anisole | 4-Chloroanisole | 85 | [1] |

| TEMPO Oxidation | Benzyl alcohol | Benzaldehyde | >95 | [6] |

| TEMPO Oxidation | 1-Octanol | Octanal | 92 | [6] |

Alternative Mechanistic Considerations: The Radical Pathway

While the electrophilic and oxidative pathways are predominant, it is important to note that under certain conditions, particularly with specific substrates like phenylallenes, a radical mechanism has been proposed.[2][7] This pathway is thought to be initiated by the homolytic cleavage of the I-Cl bond, generating a chlorine radical which then participates in subsequent radical chain reactions.[2] This dual reactivity further underscores the versatility of this reagent.

Conclusion: A Powerful and Sustainable Tool in Synthesis

This compound stands out as a robust and versatile reagent in the synthetic chemist's toolkit. Its well-defined mechanisms of action, encompassing electrophilic chlorination and catalytic oxidation, coupled with its stability and the recyclability of its byproduct, align with the principles of green and sustainable chemistry. A thorough understanding of its core reactivity, as detailed in this guide, empowers researchers to strategically employ this reagent in the efficient and selective synthesis of complex molecules, driving innovation in drug discovery and materials science.

References

-

Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. [Link]

-

Ganton, M. D., & Flynn, B. L. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]

-

Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. University of Liverpool. [Link]

-

Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Sci-Hub. [Link]

-

Ganton, M. D., & Flynn, B. L. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]

-

Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic Chlorination Bromination Electrophilic Substitution. [Link]

-

Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Synthesis, 2009(07), 1163–1169. [Link]

Sources

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]

- 7. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 59457-26-0 and the Associated Compound Class

A Note on Chemical Identity: Initial analysis of the topic reveals a discrepancy between the provided CAS number and the chemical name. CAS number 59457-26-0 correctly identifies the chemical 1-Chloro-1,2-benziodoxol-3(1H)-one , a hypervalent iodine reagent. The chemical name, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide , refers to a distinct compound, Rimonabant (SR141716A), a well-studied cannabinoid receptor antagonist with a different CAS number (168273-06-1). This guide will first provide a detailed technical overview of the compound correctly associated with CAS 59457-26-0. Subsequently, it will address the properties and uses of the pyrazole carboxamide class of compounds, typified by Rimonabant, to ensure a comprehensive response.

Part 1: Technical Guide for CAS 59457-26-0: this compound

Introduction

This compound, registered under CAS number 59457-26-0, is a synthetically valuable hypervalent iodine(III) reagent.[1][2] Unlike more common oxidizing agents, hypervalent iodine compounds are prized for their mild reaction conditions, high selectivity, and low toxicity, making them powerful tools in modern organic synthesis. This compound serves as a stable, solid source of electrophilic chlorine and is primarily utilized in oxidation and chlorination reactions.[2][3] Its utility stems from the high oxidation state of the iodine atom, which renders it susceptible to reductive elimination, thereby facilitating the transfer of its ligands (in this case, a chloro group) to a substrate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 59457-26-0 | [1][4][5] |

| Molecular Formula | C₇H₄ClIO₂ | [1][6] |

| Molecular Weight | 282.46 g/mol | [1][6] |

| Appearance | Light yellow solid/crystalline powder | [3][5] |

| Melting Point | 170-190 °C | [4] |

| Solubility | Soluble in toluene; Slightly soluble in DMSO and Methanol | [3][7] |

| Storage Conditions | 2-8°C, protect from light and moisture | [1][2][7] |

| Purity | Typically ≥95% | [4] |

Core Applications in Organic Synthesis: A Reagent for Oxidation

The primary utility of this compound lies in its capacity as an oxidizing agent.[2] It is a stable and easily handled precursor to more reactive iodine(III) species and can be used in a variety of transformations.

Mechanism of Action: The reactivity of this reagent is centered on the I-Cl bond. The iodine atom, being in a high oxidation state, is electrophilic. A nucleophilic substrate can attack the iodine or the chlorine atom, leading to a ligand exchange or direct transfer of the chloro group. The reaction is often driven by the reductive elimination of 2-iodobenzoic acid or its derivatives, a stable and good leaving group.

Key Transformations:

-

Oxidation of Alcohols: It can be employed for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often proceed under mild conditions, avoiding the over-oxidation sometimes seen with stronger, metal-based oxidants.

-

Chlorination Reactions: It serves as an electrophilic chlorine source for the chlorination of various organic substrates, including activated aromatic rings and electron-rich alkenes.

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

This protocol provides a general methodology for the use of this compound in the oxidation of a generic secondary alcohol.

Materials:

-

Secondary alcohol (substrate)

-

This compound (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Thin-layer chromatography (TLC) supplies

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq) and anhydrous DCM. Stir the solution until the alcohol is fully dissolved.

-

Reagent Addition: Add this compound (1.1 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting alcohol and the appearance of the product ketone.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. The compound is sensitive to light and moisture and should be stored in a cool, dark, and dry place under an inert atmosphere.[2][5]

Visualization of Chemical Structure

Caption: Structure of this compound.

Part 2: Technical Overview of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant) and Related Analogs

Clarification of Identity

The chemical name "5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide" describes the compound Rimonabant (also known as SR141716A). This compound is not associated with CAS number 59457-26-0. Rimonabant belongs to a class of diarylpyrazole cannabinoid receptor antagonists and has been extensively studied for its pharmacological effects.

Core Properties and Uses

Rimonabant and its analogs are potent and selective antagonists or inverse agonists of the cannabinoid type 1 (CB1) receptor.[8][9] These receptors are primarily found in the central nervous system and are involved in regulating appetite, mood, and memory.[10][11]

Mechanism of Action: As inverse agonists, these compounds not only block the effects of cannabinoid agonists (like THC) but also reduce the basal activity of the CB1 receptor.[8] This action is mediated by binding to the receptor and stabilizing it in an inactive conformation, which in turn affects downstream signaling pathways, such as G-protein coupling and adenylyl cyclase activity.[8][12]

Primary Applications in Research and Drug Development:

-

Obesity and Metabolic Syndrome: Due to the role of the endocannabinoid system in appetite regulation, CB1 antagonists like Rimonabant were initially developed as anti-obesity drugs.[13][14]

-

Neurological and Psychiatric Disorders: The widespread expression of CB1 receptors in the brain has led to research into the potential of these compounds for treating addiction, depression, and other neurological conditions.[10][11]

-

Peripheral CB1 Receptor Antagonism: More recent research has focused on developing peripherally restricted analogs that do not cross the blood-brain barrier.[14][15] This approach aims to achieve therapeutic benefits for metabolic disorders while avoiding the adverse psychiatric side effects (such as anxiety and depression) that led to the withdrawal of Rimonabant from the market.

Structure-Activity Relationship (SAR)

The diarylpyrazole scaffold is crucial for the activity of this class of compounds. Key structural features include:

-

The N1-aryl group (e.g., 2,4-dichlorophenyl) and the C5-aryl group (e.g., 4-chlorophenyl) are critical for high-affinity binding to the CB1 receptor.[9]

-

The C3-carboxamide substituent (e.g., N-piperidinyl) also plays a significant role in receptor interaction and can be modified to tune the compound's properties, such as its pharmacokinetic profile.[9][16]

Visualization of the General Diarylpyrazole Carboxamide Structure

Caption: General structure of the diarylpyrazole carboxamide scaffold.

References

-

Hoffman Fine Chemicals. CAS 59457-26-0 | this compound | MFCD28411322. Available from: [Link]

-

Meschler, J. P., et al. (2000). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor. Biochemical Pharmacology, 60(9), 1315-23. Available from: [Link]

-

Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-59. Available from: [Link]

-

PubChem. This compound | C7H4ClIO2. Available from: [Link]

-

Nie, J., et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 62(6), 1274-87. Available from: [Link]

-

PubChem. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. Available from: [Link]

-

MOLBASE. (5R)-5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N-(1-piperidinyl)- 4,5-dihydro-1H-pyrazole-3-carboxamide. Available from: [Link]

-

Chang, C. P., et al. (2013). Discovery of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist. Journal of Medicinal Chemistry, 56(24). Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-43. Available from: [Link]

-

National Center for Biotechnology Information. 5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]

-

National Center for Biotechnology Information. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]

-

Chang, C. P., et al. (2013). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. Journal of Medicinal Chemistry, 56(24), 9920-33. Available from: [Link]

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemodex.com [chemodex.com]

- 3. adipogen.com [adipogen.com]

- 4. aksci.com [aksci.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 59457-26-0 | CAS DataBase [m.chemicalbook.com]

- 8. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Bonding of 1-Chloro-1,2-benziodoxol-3(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,2-benziodoxol-3(1H)-one is a pentavalent cyclic hypervalent iodine(III) compound that has garnered significant attention as a versatile and stable electrophilic chlorinating agent.[1][2] Its unique structural framework, characterized by a hypervalent iodine atom integrated into a five-membered ring, imparts notable stability and reactivity.[1] This guide provides a comprehensive technical analysis of the molecular structure, geometry, and electronic bonding of this reagent. We delve into the three-center, four-electron (3c-4e) bonding model that governs its hypervalent nature, supported by spectroscopic insights. Furthermore, a detailed, field-proven protocol for its synthesis and characterization is presented, alongside a discussion of its reactivity and applications, particularly in the context of pharmaceutical development.

Introduction: The Rise of Hypervalent Iodine Reagents

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons in its valence shell, have become indispensable tools in modern organic synthesis.[3] These reagents are prized for their mild oxidizing properties, high chemoselectivity, and environmentally benign character, offering a valuable alternative to traditional heavy-metal-based oxidants.[4][5] Within this class, λ³-iodanes, or iodine(III) compounds, are particularly prominent.[6]

This compound, a cyclic λ³-iodane, stands out due to its enhanced stability compared to acyclic analogues.[7] This stability, conferred by the benziodoxole ring system, makes it an air- and moisture-stable solid that is easy to handle and store.[1][8] Initially synthesized decades ago, its potential as a superior electrophilic chlorinating agent for arenes and heterocycles has been more recently appreciated, demonstrating broad substrate scope and functional group tolerance.[1][9] This guide aims to provide a deep dive into the fundamental principles that underpin its structure and function.

Molecular Structure and Geometry

The defining feature of this compound is the central iodine atom in a +3 oxidation state, incorporated into a five-membered heterocyclic ring fused to a benzene ring.[10]

Nomenclature and Basic Properties

-

IUPAC Name: 1-chloro-1λ³,2-benziodoxol-3-one[10]

-

CAS Number: 59457-26-0[8]

-

Molecular Formula: C₇H₄ClIO₂[10]

-

Molecular Weight: 282.46 g/mol [10]

-

Appearance: White to off-white powder

Molecular Geometry

The geometry around the hypervalent iodine atom in λ³-iodanes is typically described as a pseudo-trigonal bipyramidal (TBP) structure.[11] In this arrangement:

-

Axial Positions: The most electronegative ligands occupy the two axial (or apical) positions. In this molecule, these are the chlorine atom and the oxygen atom of the carboxylate group.

-

Equatorial Positions: The less electronegative aryl group and two lone pairs of electrons occupy the three equatorial positions.

This arrangement is a direct consequence of the bonding nature, which seeks to place the most electronegative substituents in the hypervalent bond, a topic explored in the next section. The cyclic nature of the molecule imposes a geometric constraint, resulting in a C-I-O angle within the five-membered ring that deviates from the ideal TBP geometry.

Electronic Structure and the Hypervalent Bond

The bonding in hypervalent iodine compounds cannot be adequately explained by simple Lewis structures and the octet rule. Instead, the three-center, four-electron (3c-4e) bond model, first proposed by Pimentel and Rundle, provides the accepted framework.[3][12]

The Three-Center, Four-Electron (3c-4e) Bond

This model describes a linear arrangement of three atoms (L-I-L') where a single p-orbital from the central iodine atom overlaps with orbitals from the two axial ligands.[13] This interaction creates three molecular orbitals:

-

A bonding orbital (σ): Electrons in this orbital are delocalized over all three atoms.

-

A non-bonding orbital (n): Electrons in this orbital are primarily localized on the two outer ligands.

-

An anti-bonding orbital (σ):* This orbital remains unoccupied in the ground state.

The four valence electrons (two from the I-L bond and two from the L' ligand) fill the bonding and non-bonding orbitals.[12] This results in two formal bonds, each with a bond order of approximately 0.5, explaining why hypervalent bonds are typically longer and weaker than standard covalent bonds.[13][14]

For this compound, the hypervalent 3c-4e bond is formed along the axial Cl-I-O axis. This delocalized bonding is crucial to the molecule's stability and reactivity.

Below is a conceptual diagram illustrating the formation of the 3c-4e bond.

Caption: Molecular orbital diagram for a three-center, four-electron (3c-4e) bond.

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: The aromatic region of the NMR spectrum would show signals consistent with a 1,2-disubstituted benzene ring.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carboxylate group is expected in the region of 1650-1750 cm⁻¹.

-

Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.

Synthesis and Handling

The synthesis of this compound is straightforward and typically proceeds from 2-iodobenzoic acid. The protocol described below is a validated method that highlights the practical aspects of its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-iodobenzoic acid via an oxidative chlorination sequence.

Materials:

-

2-Iodobenzoic acid

-

Sodium persulfate (Na₂S₂O₈)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium chloride (NaCl)

-

Deionized water

-

Ice bath

Procedure:

-

Oxidation to IBX: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-iodobenzoic acid in deionized water.

-

Causality: Water is the solvent for the subsequent oxidation. The suspension requires efficient stirring.

-

-

Slowly add sodium persulfate to the suspension.

-

Causality: Sodium persulfate is a powerful oxidizing agent that converts the iodine(I) in 2-iodobenzoic acid to iodine(V) in 2-iodoxybenzoic acid (IBX).

-

-

Carefully add concentrated sulfuric acid dropwise while maintaining the temperature below 40°C using an ice bath if necessary.

-

Causality: Sulfuric acid acts as a catalyst for the oxidation. The reaction is exothermic, and temperature control prevents runaway reactions and decomposition.

-

-

Stir the reaction mixture vigorously for 3-4 hours at room temperature. The white suspension of 2-iodobenzoic acid will transform into a thicker white precipitate of IBX.

-

Conversion to Chloro-iodoxole: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium chloride.

-

Causality: The chloride ions from NaCl will displace the hydroxy group on the iodine(V) center and subsequently undergo a reductive elimination/ligand exchange process to form the desired iodine(III) chloro-derivative.

-

-

Stir the mixture for an additional 1-2 hours in the ice bath.

-

Isolation: Collect the white solid precipitate by vacuum filtration.

-

Wash the solid sequentially with cold deionized water and a small amount of cold ethanol to remove residual salts and organic impurities.

-

Dry the product under vacuum to yield this compound.

The workflow for this synthesis is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

While generally stable, all hypervalent iodine compounds should be handled with care.

-

Potential Hazards: Can cause skin and eye irritation.[17] Avoid inhalation of dust.

-

Storage: Store in a cool, dark place under an inert atmosphere.[8] Recommended storage temperature is 2-8°C.

-

Stability: Thermal analysis shows the compound is stable with no thermal events below 150°C.[1]

Reactivity and Applications in Drug Development

The structure and bonding of this compound directly dictate its reactivity. The polarized and relatively weak I-Cl bond makes the molecule an excellent source of an electrophilic chlorine atom ("Cl⁺").

Mechanism of Electrophilic Chlorination

The primary application of this reagent is the electrophilic chlorination of electron-rich aromatic and heterocyclic compounds.[1][2] The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

-

Activation: The substrate (an arene or heterocycle) acts as a nucleophile, attacking the electrophilic chlorine atom.

-

Sigma Complex Formation: A positively charged intermediate, known as a sigma complex or arenium ion, is formed.

-

Deprotonation: A base removes a proton from the carbon atom bearing the new chlorine, restoring aromaticity and yielding the chlorinated product.

The byproduct of this reaction is 2-iodobenzoic acid, which can often be recovered and recycled, adding to the "green chemistry" credentials of the process.[1]

Advantages in Synthesis

This reagent offers several advantages over other chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas:

-

High Selectivity: It provides excellent yields for the chlorination of sensitive substrates where other reagents may cause side reactions.[2]

-

Mild Conditions: Reactions are typically run at room temperature, preserving delicate functional groups.

-

Broad Scope: It is effective for a wide range of substrates, including nitrogen-containing heterocycles, arenes, and complex molecules like BODIPY dyes and pharmaceuticals.[1][9]

-

Safety and Handling: As an air- and moisture-stable solid, it is far easier and safer to handle than gaseous or highly reactive liquid reagents.[9]

These properties make it a highly valuable tool in drug development, where late-stage functionalization of complex lead compounds is often required. The ability to selectively introduce a chlorine atom under mild conditions can be critical for modulating the pharmacological properties of a drug candidate.

Conclusion

This compound is a powerful synthetic tool whose utility is deeply rooted in its unique molecular and electronic structure. The incorporation of a hypervalent iodine atom into a stable five-membered ring, governed by the principles of three-center, four-electron bonding, creates a reagent that is both highly reactive and remarkably stable. Its efficacy as an electrophilic chlorinating agent, combined with its operational simplicity and favorable safety profile, ensures its continued and growing importance in academic research and the pharmaceutical industry.

References

-

Wikipedia. (n.d.). Hypervalent organoiodine compounds. Retrieved from [Link]

- Kour, J., & Kumar, A. (2020). A Concise Review of Hypervalent Iodine with Special Reference to Dess-Martin Periodinane. Mini-Reviews in Organic Chemistry, 17(8), 946-957.

- Zhdankin, V. V. (2011). Organoiodine(V) Reagents in Organic Synthesis. Accounts of Chemical Research, 44(7), 583-593.

- Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC, 2009(1), 1-62.

- Zhdankin, V. V. (2014). Hypervalent Iodine Chemistry. John Wiley & Sons.

- Landrum, G. A., & Goldberg, N. (2001). Exploring the role of the 3-center–4-electron bond in hypervalent λ3-iodanes using the methodology of domain averaged Fermi holes. Dalton Transactions, (21), 3274-3281.

- Bianchi, A., Forni, A., & Metrangolo, P. (2015). Halogen Bonding in Hypervalent Iodine Compounds. In Halogen Bonding II (pp. 1-28). Springer, Cham.

-

Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]

- Yadav, M. R., & Zhdankin, V. V. (2022). Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis. The Journal of Organic Chemistry, 87(8), 5141-5173.

- Yao, P. J. (2005). Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. University of Illinois Urbana-Champaign.

- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.

-

ResearchGate. (n.d.). The 3c-4e bond in λ 3 ioadanes (schematic representation and...). Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Role of the 3-Center-4-Electron Bond in Hypervalent λ 3 -Iodanes Using the Methodology of Domain Averaged Fermi Holes. Retrieved from [Link]

- Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976-1979.

- ACS Publications. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters.

-

Wikipedia. (n.d.). Three-center four-electron bond. Retrieved from [Link]

- Husebye, S., Maartmann-Moe, K., & Steffensen, E. (1997). Three-Center, Four-Electron Bonding and Structural Characteristics of Two-Coordinate Iodine(I) Complexes with Halogen and Chalco. Acta Chemica Scandinavica, 51, 689-708.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link]

- Arshad, N., et al. (2014). Computational studies of 1,2-disubstituted benzimidazole derivatives. Journal of Molecular Structure, 1074, 53-63.

-

PubChem. (n.d.). 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Hydroxy-1,2-Benziodoxol-3(1H)-One. Retrieved from [Link]

- Ullah, H., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4106.

- Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3585-3603.

- Asath, R. B., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599.

-

PubChem. (n.d.). 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. A Concise Review of Hypervalent Iodine with Special Reference to ...: Ingenta Connect [ingentaconnect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 59457-26-0|this compound|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Three-center four-electron bond - Wikipedia [en.wikipedia.org]

- 13. download.e-bookshelf.de [download.e-bookshelf.de]

- 14. Hypervalent Iodine Compounds [organic-chemistry.org]

- 15. 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | C15H9IO2 | CID 392251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one | C8H4F3IO2 | CID 24850981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]

An In-Depth Technical Guide to 1-Chloro-1,2-benziodoxol-3(1H)-one: Stability, Handling, and Mechanistic Insight

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,2-benziodoxol-3(1H)-one, commonly referred to as CIDO, is a versatile and powerful hypervalent iodine(III) reagent that has garnered significant attention in modern organic synthesis. Its efficacy as both a chlorinating and oxidizing agent, combined with its notable stability, makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the critical aspects of CIDO's stability, safe handling protocols, and a detailed exploration of its reaction mechanisms. By understanding the principles outlined herein, researchers can confidently and safely incorporate this reagent into their synthetic workflows, ensuring both experimental success and laboratory safety.

Introduction: The Rise of a Versatile Reagent

Hypervalent iodine compounds have emerged as an important class of reagents in organic chemistry, offering a greener and less toxic alternative to many heavy metal-based oxidants.[1] Among these, this compound (CIDO) stands out for its unique combination of reactivity and stability.[2] As a white to off-white powder, it is appreciated for being stable in the presence of air and moisture, a significant advantage for practical laboratory use.[2]

CIDO's utility spans a range of chemical transformations, most notably in electrophilic chlorinations of electron-rich aromatic and heteroaromatic systems.[2] It also participates in radical chlorination reactions and serves as a potent oxidizing agent.[3] This guide will delve into the technical details necessary for the effective and safe utilization of CIDO in a research and development setting.

Physicochemical Properties

A foundational understanding of CIDO's physical and chemical properties is essential for its proper handling and application.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClIO₂ | [4] |

| Molecular Weight | 282.46 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| CAS Number | 59457-26-0 | [3] |

Stability Profile of CIDO

The stability of a reagent is a critical factor in its practicality and safety. CIDO is generally regarded as a stable hypervalent iodine compound, particularly when compared to its acyclic analogues.

Thermal Stability

Photostability

The photostability of hypervalent iodine reagents can be a concern, as UV or visible light can induce homolytic cleavage of the iodine-heteroatom bond, leading to radical formation and decomposition.[6][7] While specific photostability studies on CIDO are not extensively documented, it is best practice to store it in a dark place, as recommended by suppliers.[3] For photosensitive reactions, conducting the experiment in the dark or using amber-colored glassware is a prudent precaution.

The ICH guidelines for photostability testing of new drug substances and products can serve as a framework for designing rigorous photostability studies if required for specific applications.[6][7] Such studies would typically involve exposing the solid material and solutions in various solvents to a controlled light source and monitoring for degradation over time.

Long-Term Storage and Chemical Stability

CIDO is known to be stable to air and moisture, which simplifies its handling in a standard laboratory environment.[2] For long-term storage, suppliers recommend keeping it in a cool, dark, and dry place, with a suggested temperature range of 2-8°C under an inert atmosphere.[3][5] Adherence to these storage conditions is crucial for maintaining the reagent's purity and reactivity over time.

Safe Handling and Laboratory Protocols

As with any chemical reagent, proper handling procedures are paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling CIDO, standard laboratory PPE should be worn at all times. This includes:

-

Safety glasses or goggles

-

A laboratory coat

-

Chemically resistant gloves (e.g., nitrile)

Dispensing and Weighing

CIDO is a fine powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation of airborne particles.[5]

Solvent Compatibility

CIDO is soluble in a variety of organic solvents. Toluene is a commonly cited solvent.[8] Its compatibility with other common laboratory solvents should be determined on a small scale before scaling up reactions. Given its oxidizing nature, it is advisable to avoid highly reactive or reducing solvents unless they are part of the intended reaction.

Quenching of Unreacted CIDO

At the end of a reaction, it is essential to quench any unreacted CIDO to ensure safe workup and disposal. A standard quenching procedure for hypervalent iodine reagents involves the addition of a reducing agent.

Experimental Protocol for Quenching CIDO:

-

Cool the reaction mixture in an ice bath to control any potential exotherm.

-

Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. The thiosulfate will reduce the hypervalent iodine to iodide.

-

Continue stirring until the reaction mixture is homogenous and any solid CIDO has dissolved.

-

Perform a starch-iodide test to ensure that all of the oxidizing agent has been consumed. To do this, add a drop of the quenched reaction mixture to a small amount of starch-iodide paper or solution. The absence of a blue-black color indicates that the quenching is complete.

-

Once the quench is complete, the reaction can be worked up as required by the specific procedure.

Disposal of CIDO Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Waste containing CIDO and its byproducts should be treated as hazardous waste.[9][10][11]

Protocol for Disposal of CIDO-containing Waste:

-

Quench all reactive materials: Before disposal, ensure that all unreacted CIDO in the waste stream has been quenched using the protocol described in section 4.4.

-

Segregate waste: Collect the quenched aqueous and organic waste streams in separate, appropriately labeled hazardous waste containers. Do not mix with incompatible waste streams.

-

Labeling: Clearly label the waste containers with their contents, including all solvents and dissolved species.

-

Storage: Store the sealed waste containers in a designated satellite accumulation area away from heat and ignition sources.

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.[9][10][11]

Mechanistic Insights into CIDO's Reactivity

CIDO's versatility as a reagent stems from its ability to participate in different reaction pathways, primarily electrophilic and radical mechanisms.

Electrophilic Chlorination of Arenes

In the presence of electron-rich aromatic compounds, CIDO acts as an electrophilic chlorinating agent. The reaction proceeds through a mechanism analogous to other electrophilic aromatic substitution reactions.

The proposed mechanism involves the coordination of the aromatic π-system to the iodine center of CIDO, followed by the transfer of the chlorine atom to the aromatic ring and subsequent rearomatization.

Radical Chlorination of Allenes

In contrast to its behavior with arenes, the reaction of CIDO with allenes has been shown to proceed via a radical mechanism. This pathway is initiated by the homolytic cleavage of the I-Cl bond, generating a chlorine radical.

The chlorine radical then adds to the central carbon of the allene, forming a stabilized allylic radical. This intermediate can then react with another molecule of CIDO to propagate the radical chain and yield the dichlorinated product. The regioselectivity of the initial radical addition is a key factor in determining the final product distribution.

Conclusion

This compound is a highly valuable reagent for modern organic synthesis, offering a stable and effective means of achieving chlorination and oxidation reactions. Its air and moisture stability simplifies handling, while its predictable reactivity allows for its application in a wide range of synthetic contexts. By adhering to the stability guidelines, safe handling protocols, and proper disposal procedures outlined in this guide, researchers can harness the full potential of CIDO while maintaining a safe and compliant laboratory environment. A thorough understanding of its dual mechanistic pathways further empowers chemists to design innovative and efficient synthetic strategies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]

- Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578.

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link][6]

-

Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link][9]

- Hongo, H., et al. (2021). Facile Preparation of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-Oxide (IBX) and Dess-Martin Reagent Using Sodium Hypochlorite Under CO2. Heterocycles, 103(2), 694.

- Sigma-Aldrich. (2024).

- Danheiser, R. L., et al. (2013). Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)

-

Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from [Link][10]

- Rule, M. G., et al. (2005). Formation of chloroform and chlorinated organics by free-chlorine-mediated oxidation of triclosan. Environmental Science & Technology, 39(9), 3176-3185.

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link][7]

- Zhang, T., et al. (2016). Removal of iodide from water by chlorination and subsequent adsorption on powdered activated carbon.

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link][1]

- An, J., et al. (2001). Oxidation of spin-traps by chlorine dioxide (ClO2) radical in aqueous solutions: first ESR evidence of formation of new nitroxide radicals. Journal of Health Science, 47(1), 1-6.

- Danheiser, R. L., et al. (2013). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 90, 133-144.

- Roman, S. S. (2017). An Experimental and Computational Study of Solvent Effects in Toluene Chlorination. The Journal of Organic Chemistry, 82(19), 10146-10154.

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

-

Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link][2]

- Milosavljević, S., et al. (2021). Optically active defects in carbon nanotubes via chlorination: computational insights. Physical Chemistry Chemical Physics, 23(14), 8567-8577.

- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. U.S. Department of Health and Human Services.

- Francl, M. M. (2022). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins.

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link][12]

-

Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link][13]

-

Synthonix. (n.d.). 1-Hydroxy-1,2-benziodoxol-3(1H)-one. Retrieved from [Link][14]

- LibreTexts. (2021). 27.10: Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals.

- Davies, M. J. (2016). Detection and characterisation of radicals in biological materials using EPR methodology. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 1048-1065.

- J Chemistry. (2019, March 1). EPR/ESR Spectroscopy Inorganic chemistry (Part-2)|Electron spin resonance Spectroscopy for CSIR-NET [Video]. YouTube.

-

Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578.[15]

- de Souza, S. O., et al. (2022). Electron Spin Resonance Dosimetry Studies of Irradiated Sulfite Salts. Molecules, 27(20), 7047.

Sources

- 1. ikev.org [ikev.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. 59457-26-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. 1-Chloro-1,2-benziodoxol-3-one | CAS 59457-26-0 | Chemodex | Biomol.com [biomol.com]

- 9. collectandrecycle.com [collectandrecycle.com]

- 10. case.edu [case.edu]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 13. mitsuiplastics.com [mitsuiplastics.com]

- 14. Synthonix, Inc > Benziodoxoles > 131-62-4 | 1-Hydroxy-1,2-benziodoxol-3(1H)-one [synthonix.com]

- 15. physchemres.org [physchemres.org]

A Technical Guide to the Spectroscopic Characterization of 1-chloro-1,2-benziodoxol-3(1H)-one

Introduction: The Significance of 1-chloro-1,2-benziodoxol-3(1H)-one

This compound is a cyclic hypervalent iodine(III) compound that has garnered significant attention in synthetic organic chemistry.[1][2] As part of the broader class of benziodoxolones, these reagents are prized for their stability, reactivity, and role as versatile oxidizing agents and platforms for group-transfer reactions.[3][4][5] Specifically, this compound serves as a key precursor to other widely used hypervalent iodine reagents and has demonstrated efficacy as a mild and efficient electrophilic chlorinating agent.

Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are paramount for ensuring reproducibility and safety in the laboratory. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, details field-proven protocols for data acquisition, and explains the causality behind the spectral features, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Section 1: Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is the foundation of its chemical reactivity. The molecule consists of a benzene ring fused to a five-membered iodoxole ring, featuring a hypervalent iodine atom bonded to both a chlorine and an oxygen atom, and a carbonyl group. This arrangement results in a rigid structure with distinct electronic environments for each atom, which are readily probed by spectroscopic methods.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1: Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals only in the aromatic region, corresponding to the four protons on the benzene ring. Due to the fusion of the iodoxole ring, these protons are chemically inequivalent and will likely appear as a complex multiplet or as four distinct signals.

-

Chemical Shift (δ): The aromatic protons are expected to resonate in the range of δ 7.5 - 8.5 ppm . The electron-withdrawing nature of the fused ring system, particularly the iodine(III) center and the carbonyl group, deshields these protons, shifting them downfield from the typical benzene signal (δ 7.36 ppm).

-

Multiplicity: The protons will exhibit coupling to their neighbors. We can predict a pattern of two doublets and two triplets (or more accurately, a doublet of doublets for each), characteristic of an ortho-disubstituted benzene ring where the two substituents are part of another ring.[6] For example, the proton at C4 would be coupled to the proton at C5 (an ortho coupling, J ≈ 7-8 Hz) and the proton at C6 (a meta coupling, J ≈ 1-2 Hz), resulting in a doublet of doublets.

2.2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information on the carbon framework. Seven distinct signals are expected: six for the aromatic carbons and one for the carbonyl carbon.

-

Aromatic Carbons (C3a-C7a): These carbons are predicted to appear in the range of δ 120 - 150 ppm . The carbons directly attached to the heteroatoms (C3a and C7a) will be significantly influenced by the iodine and carbonyl groups and are expected at the lower field end of this range. The chemical shifts of benzene carbons are sensitive to substituent effects, which can be used for assignment.[7][8]

-

Carbonyl Carbon (C3): The lactone-like carbonyl carbon is expected to be the most downfield signal, appearing in the range of δ 165 - 175 ppm . This is a highly characteristic region for ester and lactone carbonyls.[9]

2.3: Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for structural confirmation, a standardized protocol is essential. This protocol ensures reproducibility and provides a self-validating system for data integrity.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; the compound must be fully soluble. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] d. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.[11]

2. Instrument Setup & Acquisition (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. b. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[12] c. Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. d. For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet.[9] A larger number of scans (several hundred to thousands) will be required due to the low natural abundance of ¹³C.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C). d. Integrate the ¹H signals to determine the relative number of protons for each resonance.

2.4: Workflow for NMR Data Analysis

The logical flow from sample to confirmed structure is a critical aspect of ensuring scientific integrity.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable "fingerprint" that complements NMR data. For this compound, the IR spectrum is expected to be dominated by absorptions from the carbonyl group and the aromatic ring.

3.1: Predicted IR Absorption Bands

-

C=O Stretch: A very strong and sharp absorption is expected for the lactone carbonyl group. Due to the five-membered ring, which introduces ring strain, this peak is shifted to a higher wavenumber compared to acyclic esters. The predicted range is 1760-1790 cm⁻¹ .[13][14]

-

Aromatic C=C Stretch: The benzene ring will give rise to several characteristic absorptions in the 1450-1600 cm⁻¹ region.[15] These are typically sharp and of medium to strong intensity.

-

Aromatic C-H Stretch: These vibrations will produce peaks just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[16]

-

Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of peaks arising from C-O stretching, C-H bending, and vibrations involving the heavier atoms (C-I, I-Cl). A notable C-Cl stretch may be observed between 550-850 cm⁻¹ .[17] This entire region is unique to the molecule and serves as a definitive fingerprint for identification when compared against a reference spectrum.

3.2: Experimental Protocol for IR Spectrum Acquisition (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[18]

1. Sample and KBr Preparation: a. Gently grind a small amount (~1-2 mg) of the sample in a clean agate mortar. b. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[19] KBr is hygroscopic, so minimizing exposure to air is crucial to prevent broad water peaks (around 3400 cm⁻¹) from obscuring the spectrum. c. Thoroughly grind the mixture until it is a homogenous, fine powder. Inadequate grinding can lead to scattering of the IR beam and a poor-quality spectrum.[20]

2. Pellet Formation: a. Transfer the powder mixture into a pellet die. b. Place the die under a hydraulic press and apply a vacuum to remove trapped air.[21] c. Slowly increase the pressure to approximately 8-10 tons and hold for 1-2 minutes. The pressure causes the KBr to fuse into a transparent or translucent disc.[22] d. Slowly release the pressure to prevent the pellet from cracking.

3. Spectrum Acquisition: a. Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. b. Record a background spectrum (typically of the empty sample chamber). c. Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Section 4: Data Summary and Integrated Interpretation

The combination of NMR and IR data provides a powerful, self-validating system for the complete characterization of this compound.

Table 1: Summary of Predicted Spectroscopic Data

| Technique | Region / Chemical Shift (δ) | Predicted Features | Structural Assignment |

| ¹H NMR | 7.5 - 8.5 ppm | 4H, complex multiplet (or 2 doublets, 2 triplets/dd) | Aromatic Protons (H4, H5, H6, H7) |

| ¹³C NMR | 165 - 175 ppm | Singlet | Carbonyl Carbon (C3) |

| 120 - 150 ppm | 6 singlets | Aromatic Carbons (C3a-C7a) | |

| IR Spec. | 3050 - 3100 cm⁻¹ | Medium, sharp | Aromatic C-H Stretch |

| 1760 - 1790 cm⁻¹ | Strong, sharp | Lactone C=O Stretch | |

| 1450 - 1600 cm⁻¹ | Multiple medium-strong, sharp peaks | Aromatic C=C Stretch | |

| 550 - 850 cm⁻¹ | Medium-weak | C-Cl Stretch |

Integrated Analysis: The presence of aromatic signals in both ¹H and ¹³C NMR spectra, coupled with the characteristic aromatic C=C and C-H stretching bands in the IR spectrum, confirms the benzene core. The highly downfield ¹³C signal (δ > 165 ppm) and the strong, high-wavenumber IR absorption (≈1770 cm⁻¹) are definitive proof of the strained lactone carbonyl group. The specific splitting patterns and chemical shifts of the four aromatic protons in the ¹H NMR will confirm the 1,2-disubstitution pattern on the benzene ring. Collectively, these data points leave no ambiguity as to the identity and structural integrity of the compound.

Conclusion

The spectroscopic characterization of this compound by NMR and IR is a straightforward yet critical process for any researcher utilizing this important hypervalent iodine compound. By understanding the predicted spectral features outlined in this guide and adhering to the robust experimental protocols, scientists can confidently verify the structure and purity of their material. This ensures the reliability of subsequent synthetic transformations and contributes to the overall integrity and safety of the research and development process.

References

-

William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Hirokazu Abo. (n.d.). KBr Pellet Method. Shimadzu. [Link]

-

Viktor V. Zhdankin. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

-

Multiple Authors. (2022, August 28). NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Takashi Miyamoto & Masahiro Hada. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Unknown Author. (n.d.). Carbonyl compounds - IR - spectroscopy. SlidePlayer. [Link]

-

Richard F. W. Bader. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Geoffrey Dent. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). [Link]

-

William Reusch. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Multiple Authors. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Unknown Author. (n.d.). INFRARED SPECTROSCOPY. NPTEL. [Link]

-

Viktor V. Zhdankin. (2020). Hypervalent iodine compounds: reagents of the future. ResearchGate. [Link]

-

Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

Hans J. Reich. (n.d.). Short Summary of 1H-NMR Interpretation. University of Wisconsin. [Link]

-

Viktor V. Zhdankin. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. [Link]

-

Sergey N. Lavrenov et al. (2001). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... ResearchGate. [Link]

-

A. Campopiano et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

-

Multiple Authors. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-